molecular formula C8H10N2OS B1333435 (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol CAS No. 423769-75-9

(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol

Cat. No. B1333435
CAS RN: 423769-75-9
M. Wt: 182.25 g/mol
InChI Key: RRJNXBJUHRCXDW-UHFFFAOYSA-N
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Description

“1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” is a compound with the molecular formula C8H8N2O2S . It has a molecular weight of 196.23 g/mol . Pyrazoles, which include this compound, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

While specific synthesis methods for “(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol” were not found, substituted pyrazoles and their heteroannulated derivatives have been synthesized for their applications as biologically active moieties .


Molecular Structure Analysis

The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Physical And Chemical Properties Analysis

The compound “1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” has a molecular weight of 196.23 g/mol, an XLogP3-AA of 1.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .

Scientific Research Applications

Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

This compound is utilized in the synthesis of dihydropyrano[2,3-c]pyrazole (DHPP) derivatives, which are significant in medicinal chemistry. The process involves a four-component reaction using nano-eggshell/Ti (IV) as a catalyst under solvent-free conditions . These derivatives have shown potential in various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Green Chemistry Applications

The compound’s use aligns with the principles of green chemistry, particularly in reactions under solvent-free conditions. This approach leads to reduced reaction times, increased yields, and simplified work-up processes . It supports the development of environmentally friendly synthesis methods for heterocyclic molecules.

Therapeutic Drug Synthesis

Thiophene derivatives, which include the core structure of this compound, are known for their therapeutic properties. They are used in the synthesis of drugs with anti-inflammatory, antipsychotic, antiarrhythmic, and anticancer activities . The compound’s versatility makes it a valuable scaffold in drug design.

Antimicrobial and Antibacterial Agent Development

Research indicates that thiophene derivatives exhibit significant antimicrobial and antibacterial effects. Specific synthesized derivatives of this compound have shown inhibitory effects against various organisms, including B. subtilis , E. coli , P. vulgaris , and S. aureus . This application is crucial in the development of new antibacterial agents.

Kinase Inhibitory Activities

The compound is involved in the synthesis of derivatives that act as kinase inhibitors. These inhibitors are essential in cancer treatment as they can interfere with the signaling pathways that promote tumor growth and proliferation .

Material Science Research

Thiophene and its derivatives are also explored in material science due to their electronic properties. They are used in the development of organic semiconductors, conducting polymers, and other materials that require controlled electrical conductivity .

properties

IUPAC Name

(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-5-7-3-6(4-11)12-8(7)10(2)9-5/h3,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJNXBJUHRCXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380171
Record name (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol

CAS RN

423769-75-9
Record name 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423769-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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